2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline
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Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is a versatile chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as drug discovery, organic synthesis, and material science. The unique structure of this compound, which includes a fluoromethyl group attached to a pyrrolidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with fluoromethylpyrrolidine. One common method includes the use of triethylene diamine (DABCO) as a catalyst and tetrahydrofuran as a solvent . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions may produce various substituted quinoxalines.
Scientific Research Applications
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in drug discovery, particularly as a kinase inhibitor.
Industry: It is used in the development of materials with specific properties, such as high-efficiency phosphorescent light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it binds to the catalytic domain of tyrosine kinases, inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to the inhibition of cell proliferation and angiogenesis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.
Uniqueness
2-(3-(Fluoromethyl)pyrrolidin-1-yl)quinoxaline is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c14-7-10-5-6-17(9-10)13-8-15-11-3-1-2-4-12(11)16-13/h1-4,8,10H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFOGZWYGVPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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